3,4-Dimethoxy-b-nitrostyrene
Overview
Description
3,4-Dimethoxy-b-nitrostyrene is an organic compound with the chemical formula C10H11NO4. It is a yellow crystal or powder with a strong fragrance . This compound is primarily used as a reagent in organic synthesis and has applications in the preparation of other organic compounds, including pigments, dyes, and pharmaceutical intermediates .
Mechanism of Action
Target of Action
The primary target of 3,4-Dimethoxy-b-nitrostyrene is Protein Tyrosine Phosphatases (PTPs) . PTPs play a crucial role in cell signaling by removing phosphate groups from tyrosine residues of proteins.
Mode of Action
This compound acts as a reversible inhibitor of PTPs . The nitrovinyl chain of the compound mimics phosphotyrosine and binds to the active site of the protein, specifically to the Cys215 residue . This interaction inhibits the activity of PTPs, thereby interfering with cell signaling .
Biochemical Pathways
The inhibition of PTPs affects various biochemical pathways involved in cell signaling. For instance, Protein Tyrosine Kinases, which are regulated by PTPs, play a significant role in platelet aggregation . Therefore, the inhibition of PTPs can potentially impact the regulation of platelet aggregation.
Result of Action
The inhibition of PTPs by this compound restrains cell signaling in microorganisms . In the context of platelet aggregation, it has been shown that similar compounds can prevent platelet aggregation caused by various stimulators .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxy-β-nitrostyrene plays a significant role in biochemical reactions, particularly as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B). This enzyme is involved in the regulation of insulin signaling pathways and other metabolic processes. The compound interacts with active residues such as cysteine-215 and arginine-221 of PTP1B, inhibiting its activity and thereby influencing signaling pathways . Additionally, 3,4-Dimethoxy-β-nitrostyrene has shown potential antifungal activity, particularly against Candida albicans .
Cellular Effects
3,4-Dimethoxy-β-nitrostyrene affects various types of cells and cellular processes. It influences cell function by interacting with key signaling pathways, including those regulated by protein tyrosine phosphatase 1B. This interaction can lead to changes in gene expression and cellular metabolism. The compound’s antifungal properties also suggest its potential impact on microbial cell functions .
Molecular Mechanism
The molecular mechanism of 3,4-Dimethoxy-β-nitrostyrene involves its binding interactions with biomolecules such as protein tyrosine phosphatase 1B. By binding to active residues like cysteine-215 and arginine-221, the compound inhibits the enzyme’s activity, leading to downstream effects on signaling pathways. This inhibition can result in changes in gene expression and cellular functions .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxy-β-nitrostyrene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition and antifungal activity. At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold levels to avoid potential toxicity .
Metabolic Pathways
3,4-Dimethoxy-β-nitrostyrene is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of protein tyrosine phosphatase 1B affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxy-β-nitrostyrene is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function .
Subcellular Localization
The subcellular localization of 3,4-Dimethoxy-β-nitrostyrene is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and effectiveness in inhibiting enzymes like protein tyrosine phosphatase 1B .
Preparation Methods
Synthetic Routes and Reaction Conditions: This involves the reaction of veratraldehyde with nitromethane in the presence of ammonium acetate as a catalyst . The reaction is typically carried out in methanol at room temperature, followed by recrystallization in methanol to obtain the final product with a yield of 93.6% .
Industrial Production Methods: The industrial production of 3,4-Dimethoxy-b-nitrostyrene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to continuous stirring and temperature control to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-b-nitrostyrene undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions to form corresponding nitro compounds.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride and copper(II) chloride are commonly used for the reduction of this compound.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Reduction: Phenethylamines
Oxidation: Nitro compounds
Substitution: Substituted nitrostyrenes
Scientific Research Applications
3,4-Dimethoxy-b-nitrostyrene has several scientific research applications, including:
Comparison with Similar Compounds
3,4-Dimethoxystyrene: An aromatic compound used in organic synthesis with similar structural features.
trans-2-Chloro-3,4-dimethoxy-b-nitrostyrene: A derivative with a chlorine substituent, used in similar applications.
Uniqueness: 3,4-Dimethoxy-b-nitrostyrene is unique due to its specific nitro and methoxy functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a PTP1B inhibitor and antimicrobial agent highlights its significance in scientific research and industrial applications .
Properties
IUPAC Name |
1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJMYDMKPSZMSB-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037367 | |
Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-47-4, 4230-93-7 | |
Record name | 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22568-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIMETHOXY-BETA-NITROSTYRENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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